molecular formula C10H21NO2 B6352837 Ethyl 3-[(pentan-3-yl)amino]propanoate CAS No. 856243-71-5

Ethyl 3-[(pentan-3-yl)amino]propanoate

Cat. No. B6352837
CAS RN: 856243-71-5
M. Wt: 187.28 g/mol
InChI Key: MPMCFOCYJNYWRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography . These techniques provide detailed information about the molecular structure of the compound.

Scientific Research Applications

Anti-Gastric Cancer Activity

Ethyl 3-(pentan-3-ylamino)propanoate has been investigated for its anti-cancer properties, particularly against gastric cancer. Researchers have synthesized this compound and evaluated its efficacy in vitro against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Further studies are needed to explore its mechanism of action and potential clinical applications.

Indole Derivatives and Pharmacological Activity

Indole derivatives, including Ethyl 3-(pentan-3-ylamino)propanoate, have wide-ranging biological and clinical applications. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in higher plants. While the specific pharmacological activity of this compound requires further investigation, its indole moiety suggests potential interactions with cellular pathways .

Crystallography and Structural Characterization

Researchers have characterized Ethyl 3-(pentan-3-ylamino)propanoate using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and single crystal X-ray crystallography. These analyses provide valuable insights into its molecular structure and bonding patterns .

Synthetic Routes and Starting Materials

The compound is synthesized via a multiple-step route, starting from 4-(methylamino)-3-nitrobenzoic acid. Understanding the synthetic pathways allows researchers to optimize production methods and explore modifications for improved properties .

Patent Information

There is a patent related to the preparation of crystalline forms of Ethyl 3-(pentan-3-ylamino)propanoate, which highlights its potential industrial applications .

Future Directions

The future directions for research on Ethyl 3-[(pentan-3-yl)amino]propanoate could include further studies on its synthesis, characterization, and potential applications. Given the interest in similar compounds for their medicinal properties, Ethyl 3-[(pentan-3-yl)amino]propanoate could also be explored for potential therapeutic uses .

properties

IUPAC Name

ethyl 3-(pentan-3-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-9(5-2)11-8-7-10(12)13-6-3/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMCFOCYJNYWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(pentan-3-yl)amino]propanoate

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